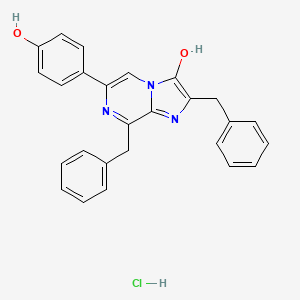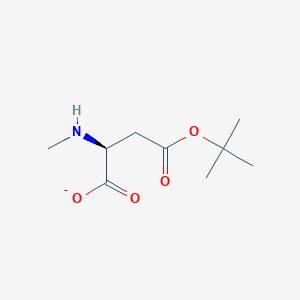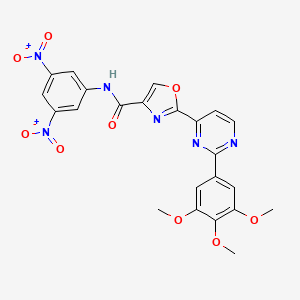
7-amino-4-methyl-4aH-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-amino-4-methyl-4aH-quinolin-2-one: is a heterocyclic compound with significant importance in medicinal chemistry. It is known for its diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties . The compound’s structure consists of a quinoline core with an amino group at the 7th position and a methyl group at the 4th position, making it a versatile scaffold for drug development.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 7-amino-4-methyl-4aH-quinolin-2-one can be achieved through various methods. One common approach involves the cyclization of appropriate aniline derivatives. For instance, the reaction of 4-methyl-2-nitroaniline with ethyl acetoacetate under acidic conditions can yield the desired quinolinone . Another method involves the reduction of 4-methyl-2-nitroaniline followed by cyclization with formic acid .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions:
7-amino-4-methyl-4aH-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-2,4-dione derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, facilitating further functionalization.
Substitution: The amino group at the 7th position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products:
Oxidation: Quinolin-2,4-dione derivatives.
Reduction: Amino-substituted quinolinones.
Substitution: Various substituted quinolinones depending on the electrophile used.
科学研究应用
Chemistry:
In chemistry, 7-amino-4-methyl-4aH-quinolin-2-one serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis .
Biology:
The compound exhibits significant biological activities, including antifungal and anticancer properties. It has been studied for its potential to inhibit the growth of various fungal strains and cancer cell lines .
Medicine:
In medicine, this compound is explored for its therapeutic potential in treating diseases such as cancer, heart failure, and inflammatory conditions. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry:
Industrially, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable intermediate in the synthesis of various active ingredients .
作用机制
The mechanism of action of 7-amino-4-methyl-4aH-quinolin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in fungal cell wall synthesis, leading to antifungal effects . In cancer cells, the compound may induce apoptosis by disrupting cellular signaling pathways and inhibiting key enzymes involved in cell proliferation .
相似化合物的比较
7-amino-3,4-dihydro-1H-quinolin-2-one: This compound is structurally similar and exhibits similar biological activities, including inhibition of carbonic anhydrases.
4-hydroxy-2-quinolinone: Another related compound with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness:
7-amino-4-methyl-4aH-quinolin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activities. The presence of the amino group at the 7th position and the methyl group at the 4th position allows for diverse functionalization and enhances its potential as a versatile scaffold in drug development .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
7-amino-4-methyl-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5,8H,11H2,1H3 |
InChI 键 |
YJXJTDSHCUHPNI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)N=C2C1C=CC(=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[4-(dimethylamino)piperidin-1-yl]-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]methanesulfonamide](/img/structure/B12367079.png)


![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)


![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)

![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)

